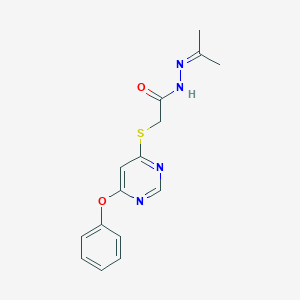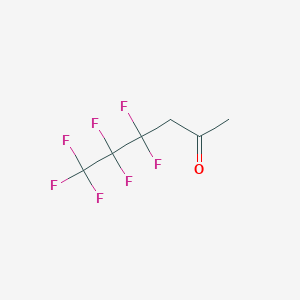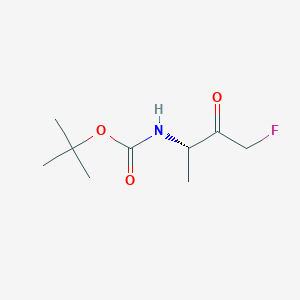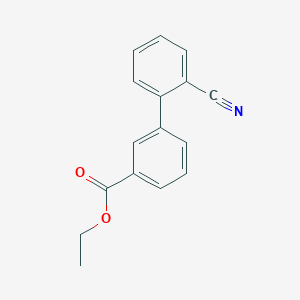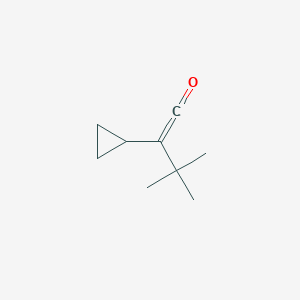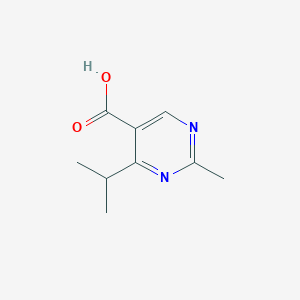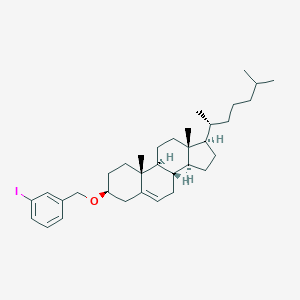
Cholesteryl-3-iodobenzyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl-3-iodobenzyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cholesterol derivative that has an iodine atom attached to a benzyl ether moiety. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of cholesteryl-3-iodobenzyl ether is not fully understood. However, it is believed to interact with LDL receptors on the cell surface, leading to internalization and accumulation in cells that express these receptors. This makes it a potential candidate for targeted drug delivery.
Biochemical and Physiological Effects:
Cholesteryl-3-iodobenzyl ether has been shown to have low toxicity and is well tolerated in animal studies. It has been shown to accumulate in certain tissues such as liver, spleen, and adrenal glands. It has also been shown to have potential anti-tumor properties in vitro, although further studies are needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
Cholesteryl-3-iodobenzyl ether has several advantages for lab experiments. It is easy to synthesize and purify, and it has high affinity for LDL receptors, making it a potential candidate for targeted drug delivery. However, it also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has limited stability in certain conditions, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for research on cholesteryl-3-iodobenzyl ether. One potential direction is to study its potential applications in targeted drug delivery to cells that express LDL receptors. Another direction is to investigate its potential as a contrast agent in imaging studies. Additionally, further studies are needed to understand its mechanism of action and potential anti-tumor properties.
Méthodes De Synthèse
Cholesteryl-3-iodobenzyl ether can be synthesized using various methods. One of the most commonly used methods involves the reaction of cholesterol with 3-iodobenzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. Other methods include the use of iodine and a base such as sodium hydroxide or potassium carbonate.
Applications De Recherche Scientifique
Cholesteryl-3-iodobenzyl ether has been studied for its potential applications in various fields such as drug delivery, imaging, and as a chemical probe. It has been shown to have high affinity for low-density lipoprotein (LDL) receptors, which makes it a potential candidate for targeted drug delivery to cells that express these receptors. It has also been used as a contrast agent in imaging studies due to its ability to accumulate in certain tissues. Additionally, it has been used as a chemical probe to study the structure and function of certain proteins.
Propriétés
Numéro CAS |
130504-76-6 |
|---|---|
Nom du produit |
Cholesteryl-3-iodobenzyl ether |
Formule moléculaire |
C34H51IO |
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-3-[(3-iodophenyl)methoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C34H51IO/c1-23(2)8-6-9-24(3)30-14-15-31-29-13-12-26-21-28(36-22-25-10-7-11-27(35)20-25)16-18-33(26,4)32(29)17-19-34(30,31)5/h7,10-12,20,23-24,28-32H,6,8-9,13-19,21-22H2,1-5H3/t24-,28+,29+,30-,31+,32+,33+,34-/m1/s1 |
Clé InChI |
ZNFYQYCCNLHBML-BNFFSTEWSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCC5=CC(=CC=C5)I)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCC5=CC(=CC=C5)I)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCC5=CC(=CC=C5)I)C)C |
Synonymes |
3-CIBE cholesteryl-3-iodobenzyl ethe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
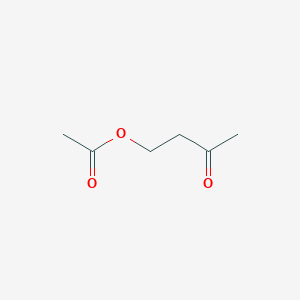



![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)
